11-Hydroxytetrahydrocannabinol

説明

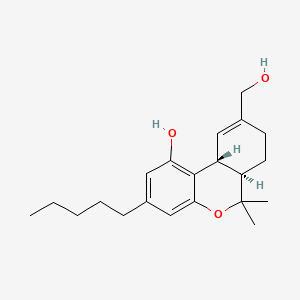

Structure

3D Structure

特性

IUPAC Name |

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBKSSAWEUDACY-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190061 | |

| Record name | 11-Hydroxytetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36557-05-8, 34675-49-5 | |

| Record name | 11-Hydroxy-Δ9-tetrahydrocannabinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36557-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hydroxytetrahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036557058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxytetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Hydroxy-delta9-tetrahydrocannabinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 34675-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-HYDROXY-.DELTA.9-TETRAHYDROCANNABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VY04N5SLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11-hydroxy-Delta(9)-tetrahydrocannabinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Enzyme Systems Governing 11 Hydroxytetrahydrocannabinol Biotransformation

Phase I Metabolic Transformations of Delta-9-Tetrahydrocannabinol to 11-Hydroxytetrahydrocannabinol (B163146)

The initial and most significant step in the metabolism of Δ9-THC is its conversion to 11-OH-THC. This process primarily occurs in the liver and is mediated by a series of oxidative reactions catalyzed by the cytochrome P450 enzyme system. nih.govleg.state.nv.us

Role of Cytochrome P450 Isozymes (e.g., CYP2C9, CYP3A4, CYP2C19)

The transformation of Δ9-THC into 11-OH-THC is predominantly carried out by specific isozymes of the cytochrome P450 (CYP) family in the liver. nih.govwikipedia.org Research has identified CYP2C9 as the primary enzyme responsible for this hydroxylation reaction. researchgate.netnih.govtandfonline.com CYP3A4 and CYP2C19 also contribute to this metabolic pathway, although their roles are considered secondary to CYP2C9. wikipedia.orgtandfonline.commdpi.com

| Enzyme | Primary Role in THC Metabolism | Reference |

|---|---|---|

| CYP2C9 | Major enzyme for the formation of 11-OH-THC from THC. Also involved in the subsequent oxidation of 11-OH-THC to THC-COOH. | researchgate.netnih.govtandfonline.com |

| CYP3A4 | Contributes to overall THC metabolism, particularly in forming other hydroxylated metabolites like 8β-OH-THC. Plays a role in the clearance of 11-OH-THC. | wikipedia.orgnih.govnih.gov |

| CYP2C19 | Contributes to the formation of 11-OH-THC, but generally to a lesser extent than CYP2C9. | wikipedia.orgtandfonline.commdpi.com |

Oxidative Pathways Leading to 11-Hydroxylation

The conversion of Δ9-THC to 11-OH-THC is an oxidative reaction known as allylic hydroxylation. nih.govresearchgate.net This biochemical process involves the introduction of a hydroxyl group (-OH) at the C-11 position, which is an allylic carbon on the methyl group of the diterpene structure of THC. caymanchem.com This reaction is catalyzed by the aforementioned CYP450 enzymes, which utilize molecular oxygen and electrons from NADPH-cytochrome P450 reductase to activate oxygen for insertion into the C-H bond at the 11-position. nih.gov The result is the formation of 11-hydroxy-Δ9-tetrahydrocannabinol, a metabolite that retains significant pharmacological activity. leg.state.nv.usresearchgate.net

Formation of Downstream Metabolites (e.g., 11-nor-9-carboxy-Tetrahydrocannabinol, 11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid glucuronide)

Following its formation, 11-OH-THC serves as a key intermediate and is rapidly and extensively metabolized further. leg.state.nv.usresearchgate.net The primary pathway involves oxidation of the C-11 hydroxyl group to a carboxyl group, forming 11-nor-9-carboxy-Tetrahydrocannabinol (THC-COOH). wikipedia.orgwikidoc.orgcannabis-med.org This oxidation is catalyzed by liver enzymes, including alcohol dehydrogenase and aldehyde oxygenase, as well as CYP2C9. tandfonline.comresearchgate.netacs.org

THC-COOH is a pharmacologically inactive metabolite. wikidoc.orgcannabis-med.org Due to its acidic nature and subsequent conjugation, it is more water-soluble than its precursors. nih.govwikipedia.org The final step in this major elimination pathway is the Phase II conjugation of THC-COOH with glucuronic acid, which forms 11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid glucuronide (THC-COOH-Gluc). nih.govwikipedia.orgwikipedia.org This glucuronide conjugate is highly water-soluble and is the primary metabolite excreted in the urine. nih.govcannabis-med.org

Other Hydroxylation Sites and Metabolites (e.g., 8-Hydroxy-Tetrahydrocannabinol Isomers)

While 11-hydroxylation is the principal metabolic pathway, the Δ9-THC molecule can be hydroxylated at other positions as well. nih.govnih.gov The second most common sites of hydroxylation are the C-8 allylic positions. nih.govmdpi.com This process, primarily catalyzed by CYP3A4, results in the formation of 8α-Hydroxy-Tetrahydrocannabinol and 8β-Hydroxy-Tetrahydrocannabinol. researchgate.netnih.gov Studies in monkey hepatic microsomes have shown that while multiple P450 isozymes can produce 11-OH-THC, specific isozymes have higher activities towards other sites; for instance, one isozyme showed 14-fold higher activity for 8β-hydroxylation than another. nih.gov These alternative metabolites are generally formed in smaller quantities compared to 11-OH-THC. nih.gov Dihydroxylated metabolites, such as 8β,11-diOH-THC, have also been detected, indicating further oxidative metabolism can occur. nih.govresearchgate.net

Reduction Pathways Yielding Hydrogenated Metabolites (e.g., 11-Hydroxy-Hexahydrocannabinol, 11-nor-9-carboxy-Hexahydrocannabinol)

In addition to oxidation, reduction pathways have been identified in THC metabolism. Recent studies have provided evidence that Δ9-THC can be metabolized into hydrogenated derivatives. nih.govmdpi.com This involves the reduction of the double bond in the cyclohexene (B86901) ring of THC. mdpi.com Research has shown that 11-OH-THC can be reduced to form 11-Hydroxy-Hexahydrocannabinol (11-OH-HHC). nih.govresearchgate.net Subsequently, 11-OH-HHC is oxidized to form 11-nor-9-carboxy-Hexahydrocannabinol (HHC-COOH). caymanchem.comnih.gov

Incubation studies with human liver microsomes confirmed that HHC-COOH could be produced from both Δ9-THC and 11-OH-THC, but not from THC-COOH, suggesting the reduction occurs on an oxidative intermediate prior to the final carboxylation step. nih.govmdpi.com This indicates a metabolic pathway where 11-OH-THC or a related aldehyde intermediate undergoes reduction of the double bond, followed by further oxidation to HHC-COOH. mdpi.comresearchgate.net

Phase II Metabolic Conjugations of this compound and its Metabolites

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination from the body. nih.govdntb.gov.ua For 11-OH-THC and its downstream metabolite THC-COOH, the primary Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. tandfonline.comresearchgate.net

11-OH-THC itself can undergo glucuronidation at two sites: the phenolic hydroxyl group or the newly added alcoholic hydroxyl group at the C-11 position. dntb.gov.uanih.gov In vitro and in vivo studies have confirmed the formation of both phenolic and alcoholic glucuronide metabolites of 11-OH-THC, with no double glucuronidation observed. dntb.gov.uanih.gov The primary UGT enzymes responsible for the glucuronidation of 11-OH-THC are UGT1A9 and UGT1A10. tandfonline.commdpi.comnih.gov UGT2B7 has also been shown to contribute to the depletion of 11-OH-THC. nih.gov

The major downstream metabolite, THC-COOH, is also extensively glucuronidated. tandfonline.com This reaction produces THC-COOH-glucuronide, which is the most abundant cannabinoid metabolite found in urine. nih.govcannabis-med.org The UGT enzymes primarily responsible for the conjugation of THC-COOH are UGT1A1 and UGT1A3. tandfonline.com This final conjugation step is critical for the renal excretion of THC metabolites. nih.govphenomenex.com

| Metabolite | Conjugation Reaction | Primary Enzymes Involved | Reference |

|---|---|---|---|

| This compound (11-OH-THC) | Glucuronidation (at alcoholic or phenolic -OH group) | UGT1A9, UGT1A10, UGT2B7 | tandfonline.commdpi.comnih.gov |

| 11-nor-9-carboxy-Tetrahydrocannabinol (THC-COOH) | Glucuronidation (at carboxylic acid group) | UGT1A1, UGT1A3 | tandfonline.com |

Glucuronidation Processes

Glucuronidation, a major Phase II metabolic pathway, plays a critical role in the detoxification and elimination of 11-OH-THC. This process involves the covalent addition of a glucuronic acid moiety to the metabolite, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govpharmgkb.org This conjugation significantly increases the water solubility of the compound, facilitating its excretion in urine and bile. rupahealth.comwikipedia.org

Studies using human recombinant UGTs and human liver microsomes (HLMs) have identified specific isoforms responsible for the glucuronidation of 11-OH-THC. nih.govnih.gov The primary enzymes involved are UGT1A9 and UGT1A10. nih.govpharmgkb.orgtandfonline.comtandfonline.com Research has shown that the oxidation of THC to 11-OH-THC creates a substrate that is effectively recognized and processed by these particular UGTs. nih.govpharmgkb.org Further metabolism of 11-OH-THC leads to 11-nor-9-carboxy-THC (THC-COOH), which is then primarily conjugated by UGT1A1 and UGT1A3, resulting in THC-COOH-glucuronide, the main metabolite found in urine. nih.govtandfonline.comtaylorandfrancis.com While UGT2B7 also demonstrates activity towards some cannabinoids, its specific contribution to 11-OH-THC glucuronidation is part of a broader profile of UGT involvement. nih.govnih.gov

| Substrate | Primary UGT Enzymes | Resulting Metabolite | Significance |

|---|---|---|---|

| 11-hydroxy-THC (11-OH-THC) | UGT1A9, UGT1A10 nih.govpharmgkb.orgtandfonline.comtandfonline.com | 11-OH-THC-glucuronide | A major pathway for the elimination of the active metabolite. nih.govuci.edu |

| 11-nor-9-carboxy-THC (THC-COOH) | UGT1A1, UGT1A3 nih.govpharmgkb.orgtandfonline.com | THC-COOH-glucuronide | The most abundant cannabinoid metabolite excreted in human urine. taylorandfrancis.comnih.gov |

Other Conjugative Reactions (e.g., Glutathione (B108866), Fatty Acid)

Besides glucuronidation, 11-OH-THC and other cannabinoid metabolites can undergo other, less common, Phase II conjugative reactions. nih.govmdpi.commdpi.com These alternative pathways include conjugation with glutathione and fatty acids. nih.govmdpi.commdpi.com

Fatty acid conjugation of cannabinoids like 11-OH-THC has been suggested as a mechanism that may increase the stability of these lipophilic compounds in adipose tissue, potentially contributing to their long-term retention in the body. researchgate.netscispace.com Glutathione conjugation is another recognized, albeit less frequent, metabolic route for THC metabolites. nih.govmdpi.com This pathway involves the formation of an epoxide at the C9–10 position of the THC molecule, which can then be hydrolyzed or conjugated with glutathione.

Characterization of Stereoisomers and Epimers in Biotransformation (e.g., 9R- and 9S-epimers of hydroxylated/carboxylated hexahydrocannabinols)

Recent research has uncovered a novel metabolic pathway for THC in humans involving the reduction of the C9-C10 double bond, leading to the formation of hexahydrocannabinol (B1216694) (HHC) metabolites. mdpi.comnih.gov Early animal studies first indicated this possibility. mdpi.comnih.gov This pathway is significant for the biotransformation of 11-OH-THC, as it appears to be a precursor to these reduced metabolites.

Specifically, 11-OH-THC can be reduced to form 11-hydroxy-hexahydrocannabinol (11-OH-HHC), which is then further oxidized to 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH). mdpi.comnih.gov In vivo studies analyzing blood samples from cannabis users have detected both 11-OH-HHC and HHC-COOH. mdpi.comnih.gov

A key finding in the characterization of these metabolites is the predominance of specific stereoisomers. The analysis of human samples revealed that the 9R-epimer of both 11-OH-HHC and HHC-COOH was the major form present, indicating a high degree of stereoselectivity in this metabolic reduction pathway. mdpi.com

In Vitro and Ex Vivo Metabolic Studies (e.g., Pooled Human Liver Microsomal Assays, S9 Fractions)

In vitro and ex vivo experimental systems are essential tools for elucidating the metabolic fate of 11-OH-THC. nih.govgrantome.com Pooled human liver microsomes (HLMs) and subcellular S9 fractions, which contain both microsomal and cytosolic enzymes, have been used extensively to model hepatic metabolism. mdpi.comacs.org

Studies using HLMs have confirmed that the depletion of 11-OH-THC is mediated by both Phase I (Cytochrome P450) and Phase II (UGT) enzymes. nih.govnih.gov In these assays, UGTs were responsible for a substantial portion of 11-OH-THC metabolism, with a fraction metabolized (fm) value reported between 0.60 and 0.67. nih.govnih.gov The specific enzymes identified as contributing to its depletion in HLMs include UGT2B7, UGT1A9, CYP2C9, and CYP3A4. nih.gov

Further investigations using human liver S9 fractions have provided insight into the formation of the downstream metabolite, THC-COOH, from 11-OH-THC. acs.org These experiments demonstrated that the oxidation of 11-OH-THC to THC-COOH is largely dependent on NAD⁺ and is primarily carried out by cytosolic enzymes, such as aldehyde dehydrogenases (ALDH) and aldehyde oxidase (AOX). acs.org

Additionally, in vitro incubations of 11-OH-THC with HLMs have successfully demonstrated the formation of the reduced metabolites 11-OH-HHC and HHC-COOH, corroborating the in vivo findings and confirming that the liver is a site for this biotransformation. mdpi.comnih.gov In these experiments, HHC-COOH was detected after incubation with 11-OH-THC, and 11-OH-HHC was also detectable, providing direct evidence for this metabolic conversion. mdpi.comnih.gov

| Experimental System | Key Findings | Enzymes Implicated |

|---|---|---|

| Pooled Human Liver Microsomes (HLMs) | Depletion of 11-OH-THC is mediated by both P450 and UGT enzymes. nih.govnih.gov UGTs account for ~60-67% of metabolism. nih.govnih.gov Formation of HHC-COOH and 11-OH-HHC from 11-OH-THC. mdpi.comnih.gov | UGT1A9, UGT2B7, CYP2C9, CYP3A4 nih.gov |

| Human Liver S9 Fractions (HLS9) | Formation of THC-COOH from 11-OH-THC is largely driven by NAD+-dependent cytosolic enzymes. acs.org | Aldehyde Dehydrogenases (ALDH), Aldehyde Oxidase (AOX) acs.org |

Comparative Metabolic Profiles Across Non-Human Biological Systems

The metabolism of THC and its metabolite 11-OH-THC has been studied in various animal models, revealing both similarities and notable differences compared to humans. These comparative studies are crucial for interpreting toxicological data and extrapolating findings to human scenarios.

Mice: In mice, 11-OH-THC is a primary metabolite of THC. scispace.com Ex vivo studies using primary mouse hepatocytes have demonstrated this biotransformation. researchgate.net Pharmacodynamic studies in ICR mice have shown that 11-OH-THC is significantly more potent than THC in producing catalepsy and hypothermia. nih.govresearchgate.net

Rats: Rats also produce 11-OH-THC as a major metabolite, which is subsequently oxidized to THC-COOH. scispace.comnih.gov Significant age and sex differences have been observed. Liver microsomes from adult female rats metabolize THC to 11-OH-THC approximately three times faster than those from adult males. nih.gov Consequently, plasma and brain concentrations of 11-OH-THC are two- to sevenfold higher in female rats compared to males, regardless of age. nih.govescholarship.org Furthermore, adolescent male rats exhibit higher plasma and brain levels of 11-OH-THC than adult males. nih.gov

Guinea Pigs: While 11-OH-THC is a primary metabolite, the formation of 8β-OH-THC is more prominent in guinea pigs compared to mice and rats. scispace.com

Rabbits: Early metabolic studies that included rabbits were instrumental in first suggesting that the C9-C10 double bond could be reduced, leading to hexahydrocannabinol metabolites. mdpi.comnih.gov

Rhesus Monkeys: The pharmacokinetic profile of THC in rhesus monkeys, including the formation and subsequent metabolism of 11-OH-THC, is considered to be very similar to that in humans. frontiersin.orgresearchgate.net This makes them a valuable non-human primate model for studying cannabinoid disposition. frontiersin.org

| Species | Key Metabolic Features related to 11-OH-THC |

|---|---|

| Mouse | Primary metabolite; shows greater potency than THC in some pharmacological assays. scispace.comnih.govresearchgate.net |

| Rat | Primary metabolite; significant sex and age differences in formation rates and concentrations. scispace.comnih.govescholarship.org |

| Guinea Pig | Primary metabolite, but 8β-OH-THC is also prominent. scispace.com |

| Rabbit | Early studies indicated the formation of reduced metabolites (hexahydrocannabinols). mdpi.comnih.gov |

| Rhesus Monkey | Metabolic profile and pharmacokinetics are considered very similar to humans. frontiersin.orgresearchgate.net |

Molecular Pharmacology and Receptor Mediated Mechanisms of 11 Hydroxytetrahydrocannabinol

Ligand-Receptor Kinetic Studies and G-Protein Coupling (e.g., Gαi/o Protein Coupling)

The activation of cannabinoid receptors by ligands like 11-OH-THC initiates intracellular signaling cascades through G-proteins. wikipedia.org Both CB1 and CB2 receptors are coupled to inhibitory G-proteins, specifically of the Gαi/o class. nih.govpressbooks.pub This coupling is a crucial step in the signal transduction pathway. nih.gov

Upon agonist binding, the receptor undergoes a conformational change, which in turn activates the associated G-protein. pressbooks.pub This leads to the dissociation of the G-protein subunits and the subsequent modulation of downstream effector proteins. wikipedia.org For CB1 and CB2 receptors, this typically involves the inhibition of adenylyl cyclase. nih.govresearchgate.net Ligand-receptor kinetic studies, which examine the rates of association and dissociation of a ligand with its receptor, are crucial for understanding the duration and intensity of the signal. biorxiv.orgnih.gov The synthetic cannabinoid HU-210, which has a similar structure to 11-OH-THC, has been shown to have a high affinity and slow dissociation from the CB1 receptor. elifesciences.org

Cellular Signaling Pathways Modulated by 11-Hydroxytetrahydrocannabinol (B163146) (e.g., cAMP Inhibition)

A primary consequence of CB1 and CB2 receptor activation by 11-OH-THC is the inhibition of adenylyl cyclase. nih.govmdpi.com Adenylyl cyclase is an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular processes. nih.govnumberanalytics.com

By inhibiting adenylyl cyclase, 11-OH-THC reduces the intracellular concentration of cAMP. wikipedia.orgnumberanalytics.com This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), a key enzyme that is activated by cAMP. nih.gov The modulation of the cAMP/PKA pathway affects a wide array of downstream cellular functions, including gene expression and metabolism. numberanalytics.com While 11-OH-THC shows a similar efficacy to Δ9-THC in its ability to inhibit cAMP at the CB1 receptor (EC50 of 11 nM vs. 5.2 nM, respectively), it demonstrates a lower maximum response (Emax of 28% vs. 70%). wikipedia.org

Table 3: cAMP Inhibition at CB1 Receptor

| Compound | Efficacy (EC50) | Maximum Response (Emax) |

|---|---|---|

| 11-OH-THC | 11 nM wikipedia.org | 28% wikipedia.org |

| Δ9-THC | 5.2 nM wikipedia.org | 70% wikipedia.org |

Investigational In Vitro Bioactivity Profiling (e.g., 3C-like Protease Inhibitor Activity)

Recent in vitro research has explored other potential biological activities of cannabinoids beyond their interaction with cannabinoid receptors. One such area of investigation is their potential as inhibitors of viral proteases. The 3C-like protease (3CLpro) is a crucial enzyme for the replication of coronaviruses. wikipedia.orgnih.gov

An in vitro study conducted by the University of Rhode Island investigated the 3C-like protease inhibitor activity of various cannabinoids. In this analysis, 11-OH-Δ9-THC was found to have the third-highest inhibitory activity against the COVID-19 3C-like protease among the cannabinoids tested. wikipedia.org It exhibited 56% inhibitor activity, which, while significant, was less than that of the potent antiviral drug GC376, which showed 100% activity. wikipedia.org This finding suggests a potential, though not fully elucidated, avenue for the bioactivity of 11-OH-THC. nih.gov

Table 4: Investigational Bioactivity of 11-OH-Δ9-THC

| Bioactivity Profile | Finding |

|---|---|

| 3C-like Protease Inhibitor Activity | 56% inhibition against COVID-19 3CLpro in an in vitro analysis. wikipedia.org |

Advanced Analytical Methodologies for the Detection and Quantification of 11 Hydroxytetrahydrocannabinol in Research Matrices

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental to the analysis of 11-OH-THC, providing the necessary separation from other cannabinoids and endogenous matrix components. Mass spectrometry is invariably coupled with chromatography to achieve the required selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) has long been a cornerstone for cannabinoid analysis. nih.govnih.gov For the analysis of 11-OH-THC, which is a polar and thermally labile compound, derivatization is a necessary step to increase its volatility and thermal stability, making it suitable for GC analysis. sigmaaldrich.comresearchgate.net GC-MS methods, often operating in selected ion monitoring (SIM) mode, offer high sensitivity and specificity for the detection of 11-OH-THC and other cannabinoids in various biological samples. mdpi.com Tandem mass spectrometry (GC-MS/MS) further enhances selectivity by using multiple reaction monitoring (MRM), which minimizes interferences from complex matrices like urine and allows for sensitive detection at low concentrations. shimadzu.comresearchgate.net

Recent developments in GC-MS/MS have led to highly sensitive methods for the simultaneous determination of THC, 11-OH-THC, and other cannabinoids in plasma and hair. researchgate.netnih.gov These methods often utilize deuterated internal standards to ensure accurate quantification. nih.gov The combination of efficient extraction, derivatization, and GC-MS/MS analysis provides a robust platform for forensic and research applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC/MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of 11-OH-THC in many laboratories. mdpi.com A significant advantage of LC-MS/MS is that it often does not require the derivatization step that is essential for GC-MS, thus simplifying sample preparation and reducing analysis time. researchgate.netwaters.com These methods are highly sensitive and specific, capable of quantifying a wide range of cannabinoids and their metabolites in various biological fluids, including blood, plasma, oral fluid, and urine. researchgate.netnih.govescholarship.org

Ultra-performance liquid chromatography (UPLC), with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. researchgate.net When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a powerful tool for the rapid and sensitive determination of 11-OH-THC and other cannabinoids. researchgate.netwaters.com These methods have been successfully developed and validated for the analysis of whole blood, offering low limits of quantification (LOQ) and high accuracy. researchgate.net LC-MS/MS methods are typically performed using electrospray ionization (ESI) in positive mode for the detection of 11-OH-THC. waters.com

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is crucial for accurate and reliable analysis of 11-OH-THC, as it removes interfering substances from the biological matrix and concentrates the analyte of interest.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of 11-OH-THC from biological matrices. researchgate.netgla.ac.uknih.gov Various SPE sorbents are available, with polymeric phases like Oasis PRiME HLB and C18 ec columns being commonly employed. researchgate.netwaters.com SPE protocols often involve conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes. oup.com The choice of SPE sorbent and protocol can be optimized for different matrices, such as blood, urine, or oral fluid, to achieve high extraction efficiency and clean extracts. waters.comnih.gov Automated SPE systems can improve throughput and reproducibility in laboratories with high sample loads. analiticaweb.com.br

Protein Precipitation and Other Cleanup Methods

For blood and plasma samples, protein precipitation is a common initial step to remove the bulk of proteins before further extraction. researchgate.netoup.comfda.gov This is typically achieved by adding a water-miscible organic solvent like acetonitrile. oup.comfda.gov Following protein precipitation, the sample may undergo further cleanup using SPE or liquid-liquid extraction (LLE). researchgate.netoup.com LLE is another traditional and effective method for isolating cannabinoids, often used in conjunction with protein precipitation. mdpi.commdpi.com The selection of the extraction solvent is critical for achieving good recovery of 11-OH-THC. gla.ac.uk Other cleanup methods, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, have also been adapted for the analysis of cannabinoids in complex matrices. labcompare.comunitedchem.com

Silylation and Other Derivatization Reagents

Derivatization is a critical step in the GC-MS analysis of 11-OH-THC to improve its chromatographic properties. researchgate.net Silylation is the most common derivatization technique, where active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. sigmaaldrich.comresearchgate.netnih.gov This process increases the volatility and thermal stability of 11-OH-THC, leading to better peak shape and sensitivity during GC-MS analysis. researchgate.net For certain applications, other derivatization reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or a combination of hexafluoroisopropanol (HFIP) and trifluoroacetic anhydride (TFAA) may be used. researchgate.netnih.gov

Method Validation Parameters in Analytical Research

Method validation ensures that an analytical procedure is suitable for its intended purpose. For 11-OH-THC, this involves a rigorous assessment of several key parameters to guarantee reliable and reproducible results.

Selectivity and specificity are crucial to differentiate 11-OH-THC from other cannabinoids, metabolites, and endogenous matrix components. unil.ch High-resolution mass spectrometry (HRMS) enhances selectivity, minimizing the risk of interfering compounds. nih.govunil.ch In practice, methods are validated by analyzing blank samples from multiple sources to ensure no endogenous peaks interfere with the detection of the analyte. unil.chnih.govoup.com For instance, one study evaluated six different blank blood samples to confirm the absence of interferences. unil.ch Another approach involves fortifying blank plasma with a high concentration of potential interfering drugs to assess any impact on the quantification of 11-OH-THC. nih.gov

A common technique to ensure specificity is the use of multiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS), where two or more precursor-to-product ion transitions are monitored for each analyte. researchgate.netnih.gov The ratio of these transitions must remain consistent between calibrators and unknown samples. oup.comoup.com Chromatographic separation is also key, with methods developed to effectively separate 11-OH-THC from its isomers, such as 11-OH-Δ8-THC, and other closely related cannabinoids like cannabidiol (B1668261) (CBD) and cannabinol (B1662348) (CBN). nih.govhubspotusercontent-na1.net

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For 11-OH-THC, linearity is typically established over a range relevant to clinical and forensic investigations, for example, from 0.250 ng/mL to 250 ng/mL in human plasma. basinc.com Calibration curves are generated using a series of standards, and the relationship between concentration and response is evaluated, often using a weighted least-squares regression analysis. basinc.com Correlation coefficients (r²) are expected to be high, typically ≥ 0.99, to demonstrate a strong linear relationship. basinc.comnih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Accuracy is the closeness of the mean of a set of results to the actual value. Both are assessed at multiple concentration levels, including low, medium, and high-quality control (QC) samples. For 11-OH-THC analysis, intra- and inter-assay precision are typically required to be less than 15%, with accuracy within ±15% of the nominal value. oup.comoup.comnih.gov For example, one validated method for 11-OH-THC in plasma demonstrated intra-assay accuracy from 83.5% to 118% and inter-assay accuracy from 90.3% to 104%. nih.govresearchgate.net

Table 1: Linearity, Precision, and Accuracy Data for 11-OH-THC Analysis in Various Studies

| Study Matrix | Linearity Range (ng/mL) | r² | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% of Target) |

| Human Plasma basinc.com | 0.250 - 250 | ≥ 0.9968 | - | - | - |

| Whole Blood researchgate.net | 0.5 - 100 µg/L | > 0.999 | < 10% | < 11% | Mean relative error < 10% |

| Human Plasma nih.gov | 0.25 - 75 | > 0.990 | < 14.1% | < 14.1% | 86.0% - 113.0% |

| Whole Blood hubspotusercontent-na1.net | 0.500 - 200 | - | - | - | - |

| Human Plasma oup.comoup.com | 0.5 - 25 µg/L | > 0.999 | < 13.0% | ≤ 12.7% | -7.0% to 5.6% (intra-day) / -11.8% to 11.3% (inter-day) |

| Human Plasma nih.gov | 0.1 - 100 | - | 2.0% - 19.1% | 6.5% - 12.0% | 83.5% - 118% (intra-assay) / 90.3% - 104% (inter-assay) |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably measured with acceptable precision and accuracy. nih.govoup.com These limits are critical, especially in forensic cases where low concentrations of 11-OH-THC may be significant.

LOD is often determined as the concentration that produces a signal-to-noise ratio of at least 3, while the LOQ typically requires a signal-to-noise ratio of ≥ 10. nih.gov For 11-OH-THC, LOQs in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range are often required. hubspotusercontent-na1.netthermofisher.com Various studies have reported a range of LODs and LOQs depending on the matrix and analytical technique. For instance, an LC-MS/MS method for whole blood reported an LOD of 0.5 µg/L and an LOQ of 1.0 µg/L for 11-OH-THC. oup.comoup.com Another method using two-dimensional gas chromatography with mass spectrometry (GC/MS) in human plasma established an LOD and LOQ of 0.25 ng/mL. nih.gov

Table 2: LOD and LOQ for 11-OH-THC in Different Biological Matrices

| Analytical Method | Matrix | LOD | LOQ |

| UPLC/MS/MS nih.gov | Whole Blood | 0.5 µg/L | 0.5 µg/L |

| LC-MS/MS ata-journal.org | Plasma | 0.08 ng/mL | 0.15 ng/mL |

| 2D GC/MS nih.gov | Human Plasma | 0.25 ng/mL | 0.25 ng/mL |

| LC-MS/MS oup.comoup.com | Human Plasma | 0.5 µg/L | 1.0 µg/L |

| UHPLC-MS hubspotusercontent-na1.net | Whole Blood | - | 0.5 ng/mL |

| LC-MS/MS nih.gov | Human Urine | - | 0.5 µg/L |

Matrix effects are the alteration of analyte ionization due to the presence of co-eluting substances from the sample matrix, leading to ion suppression or enhancement. annlabmed.org These effects can significantly impact the accuracy and precision of an assay. Matrix effects are typically evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. nih.gov The use of isotopically labeled internal standards, such as 11-OH-THC-d3, is a common and effective strategy to compensate for matrix effects. unil.ch In one study, the mean ion suppression for 11-OH-THC in whole blood was found to be 0% after a specific clean-up procedure. researchgate.net

Carryover is the appearance of an analyte in a sample from a preceding sample. It is assessed by injecting a blank sample immediately after a high-concentration sample. No significant peaks should be observed at the retention time of the analyte in the blank sample. researchgate.netrcaap.pt

The stability of 11-OH-THC in biological samples is a critical consideration, as degradation can lead to inaccurate quantification. Stability is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures (-20°C or -80°C). unil.chnih.gov Studies have shown that the stability of 11-OH-THC can be influenced by the storage temperature, the type of container (glass vs. plastic), and the biological matrix itself. researchgate.netnih.govmdpi.com For example, in blood stored at room temperature, the concentration of 11-OH-THC decreased significantly after two months. nih.gov In contrast, no significant changes were detected in blood stored at 4°C or -10°C for up to four months. nih.gov

Recovery refers to the efficiency of the extraction process. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Acceptable and consistent recovery is essential for a reliable method. Extraction efficiencies for cannabinoids can vary widely depending on the method and matrix, with reported values ranging from 26.0% to 98.8%. researchgate.net One study reported recovery levels for 11-OH-THC in plasma of 75%, 93%, and 101% at concentrations of 2.5, 5, and 10 ng/mL, respectively. ata-journal.org

Matrix Effects and Carryover Evaluation

Challenges in Analytical Characterization of 11-Hydroxytetrahydrocannabinol (B163146) and its Metabolites

The analysis of 11-OH-THC is fraught with challenges due to its physicochemical properties. researchgate.netnih.gov

Instability: Cannabinoids are susceptible to various degradation pathways. researchgate.netnih.gov 11-OH-THC can undergo oxidation. Thermal decomposition is a concern, particularly with gas chromatography methods that require high temperatures, though derivatization can mitigate this issue. nih.govresearchgate.net Photosensitivity also contributes to the degradation of cannabinoids. researchgate.netnih.gov

Adsorption: Due to their lipophilic nature, cannabinoids like 11-OH-THC have a tendency to adsorb to surfaces, especially plastics. researchgate.netnih.gov This can lead to significant losses during sample collection, storage, and analysis. The use of silanized glass containers is often recommended to minimize adsorption. nih.gov

Chemical Reactions: The formation of conjugates, such as glucuronides, in the body presents an analytical challenge. researchgate.netnih.gov Hydrolysis steps are often required to cleave these conjugates and measure the total concentration of the analyte, but this can introduce variability. nih.gov

Micelle Trapping: In certain matrices, particularly oral fluid, cannabinoids can be trapped within micelles, making them unavailable for extraction and analysis. researchgate.netnih.gov

Chemical Synthesis and Biotechnological Production of 11 Hydroxytetrahydrocannabinol

Chemo-Synthetic Routes and Methodologies for 11-Hydroxytetrahydrocannabinol (B163146) and Analogous Compounds

Chemical synthesis offers precise control over molecular structure, enabling the production of 11-OH-THC and its analogues. These methods often involve multi-step processes starting from either cannabinoid precursors or readily available chemical building blocks.

A primary challenge in the synthesis of 11-OH-THC is the introduction of a hydroxyl group at the C-11 position with high selectivity. The C-11 position is an allylic methyl group, making it a target for specific oxidation reactions.

One effective method is the allylic oxidation of a protected Δ⁸-THC or Δ⁹-THC scaffold. Research has demonstrated the use of selenium dioxide (SeO₂) as a reagent for this transformation. researchgate.netnih.gov The process involves the oxidation of the C-11 methyl group to an aldehyde (11-oxo-THC). researchgate.net This intermediate is then reduced to the corresponding primary alcohol, 11-hydroxy-THC, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄). mdpi.com In one optimized protocol, the SeO₂-mediated allylic oxidation to the aldehyde intermediate was achieved with a 65% yield. researchgate.net

Another strategy involves the reduction of a carboxylic acid at the C-11 position. The total synthesis of 11-hydroxycannabinol, a related compound, was achieved by the reduction of 1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-9-carboxylic acid using lithium aluminium hydride. rsc.org This approach could theoretically be adapted to THC analogues where an 11-carboxy intermediate is synthesized first.

Table 1: Chemo-Synthetic Reactions for C-11 Functionalization

| Reaction Type | Precursor | Reagent(s) | Intermediate/Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Allylic Oxidation | Protected Δ⁸-THC analogue | 1. Selenium Dioxide (SeO₂) 2. Sodium Borohydride (NaBH₄) | 11-hydroxy-Δ⁸-THC analogue | 65% (for oxidation step) | researchgate.net |

| Carboxylic Acid Reduction | 1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-9-carboxylic acid | Lithium Aluminium Hydride (LiAlH₄) | 11-hydroxycannabinol | Not specified | rsc.org |

The choice of starting materials and reaction conditions is critical to control the formation of isomers and ensure the correct stereochemistry. rsc.org For instance, the condensation of olivetol (B132274) with (-)-verbenol can yield (-)-trans-Δ⁸-THC, which can then serve as a precursor for targeted hydroxylation at the C-11 position. rsc.org The challenge lies in achieving high regioselectivity, as these acid-catalyzed reactions can often produce a mixture of side products. rsc.org More advanced methods, such as metal-catalyzed cross-coupling reactions, offer greater control in forming the key aryl-aryl bond of the cannabinoid structure, providing a more reliable foundation for subsequent regioselective modifications. rsc.org

Targeted Hydroxylation Strategies

Biosynthetic Approaches Utilizing Heterologous Expression Systems

Biotechnological methods provide an alternative to chemical synthesis, leveraging the specificity of enzymes to produce cannabinoids. Heterologous expression, particularly in engineered microorganisms, is a promising avenue for scalable and sustainable production.

The baker's yeast, Saccharomyces cerevisiae, has been extensively engineered as a microbial chassis for the production of cannabinoids. nih.govoup.commdpi.com Since yeast does not naturally produce cannabinoids, its metabolic pathways must be significantly rewired. This involves the introduction of a heterologous biosynthetic pathway, typically from the Cannabis sativa plant. nih.gov

The production of the central cannabinoid precursor, cannabigerolic acid (CBGA), requires several key engineering steps:

Enhanced Precursor Supply : Yeast's native metabolic pathways are manipulated to increase the pools of essential precursors. This includes boosting the production of geranyl pyrophosphate (GPP) through the mevalonate (B85504) pathway and engineering fatty acid synthesis to produce hexanoyl-CoA, a building block for olivetolic acid. nih.gov

Introduction of Cannabinoid-Specific Enzymes : Genes from C. sativa are introduced into the yeast genome. Key enzymes include olivetolic acid synthase (OLS) and olivetolic acid cyclase (OAC) to produce olivetolic acid, and a prenyltransferase (like CsPT4) to combine olivetolic acid and GPP to form CBGA. oup.com

Diversification : From CBGA, other cannabinoid synthases can be introduced to produce specific cannabinoids, such as Δ⁹-tetrahydrocannabinolic acid (THCA) synthase (THCAS) to produce THCA. oup.commdpi.com

Researchers have successfully engineered S. cerevisiae to produce THCA and other rare cannabinoids from simple sugars, with reported titers reaching the milligrams per liter range. oup.commdpi.com

The final step in producing 11-OH-THC from THC is a hydroxylation reaction. In humans, this conversion is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. tandfonline.comtandfonline.comwikipedia.org The main enzyme responsible for this specific transformation is CYP2C9 , with minor contributions from CYP2C19 and CYP3A4. nih.govresearchgate.netnih.gov

This natural biocatalytic system can be harnessed for production. This can be achieved through two main approaches:

In Vitro Biotransformation : Purified or recombinantly produced CYP enzymes can be used in a cell-free system to convert THC to 11-OH-THC.

Whole-Cell Biocatalysis : A microorganism, such as S. cerevisiae or E. coli, can be engineered to express the desired human CYP enzyme (e.g., CYP2C9). nih.govwindows.netresearchgate.net These engineered microbes can then be used as whole-cell biocatalysts, fed with THC, and used to produce 11-OH-THC. This approach leverages the cellular machinery to produce and maintain the enzyme. While the heterologous expression of human P450s in yeast is well-established, the development of a single yeast strain that performs the complete de novo synthesis of THC followed by its 11-hydroxylation remains a key objective in the field. windows.net

Table 2: Kinetic Parameters of Human CYP Enzymes in THC 11-Hydroxylation

| Enzyme | Parameter | Value | Reference |

|---|---|---|---|

| CYP2C9 | Km,u (unbound) | 0.77 - 3 nM | nih.govnih.gov |

| kcat | 12 min⁻¹ | nih.gov | |

| Fraction Metabolized (fm) for 11-OH-THC formation | ~0.82 - 0.99 | nih.govnih.gov | |

| CYP2C19 | Km,u (unbound) | 2.2 nM | nih.gov |

| kcat | 14 min⁻¹ | nih.gov | |

| CYP3A4 | Km,u (unbound) | > 10 nM | nih.gov |

Preclinical Research Models and Experimental Approaches for 11 Hydroxytetrahydrocannabinol Investigation

In Vitro Model Systems for Pharmacological and Metabolic Studies

In vitro models are fundamental for investigating the direct interactions of 11-OH-THC at the molecular and cellular levels, independent of systemic physiological effects.

Isolated Tissue Preparations (e.g., Brain, Liver, Intestine, Lung)

Isolated tissue preparations are crucial for studying the metabolism and local effects of 11-OH-THC. The liver is a primary site for the metabolism of THC to 11-OH-THC, a process primarily catalyzed by cytochrome P450 enzymes like CYP2C9 and CYP3A4. wikipedia.orgmdpi.comwikipedia.orgnih.gov Studies using pooled human liver microsomes have been instrumental in confirming the metabolic pathways. mdpi.com For instance, incubations of THC and its metabolites with liver microsomes have demonstrated the formation of 11-OH-THC and its subsequent metabolites. mdpi.com

Brain tissue preparations, particularly from the cerebellum, are used to assess the affinity and efficacy of 11-OH-THC at cannabinoid receptors. nih.gov These studies help to understand the compound's direct neurological effects. Other tissues like the intestine and lungs are also relevant, especially considering different routes of cannabis administration. For example, the lungs are a key site of absorption and initial metabolism during inhalation. frontiersin.orgresearchgate.net In vitro studies have shown that THC is metabolized more rapidly in mouse liver preparations compared to rats, which may not fully represent in vivo pharmacokinetics. nih.gov

Cell-Based Assays for Receptor Binding and Activity (e.g., Membrane Preparations)

Cell-based assays are pivotal for characterizing the interaction of 11-OH-THC with cannabinoid receptors, primarily the CB1 receptor. wikipedia.org These assays often utilize membrane preparations from cells engineered to express high levels of specific receptors, such as Chinese hamster ovary (CHO) cells stably expressing human CB1 receptors (hCB1R). nih.gov

Radioligand binding assays are a common technique to determine the binding affinity of 11-OH-THC to cannabinoid receptors. nih.gov In these assays, a radiolabeled ligand, such as [3H]CP55,940, competes with the unlabeled compound (11-OH-THC) for receptor binding sites. nih.gov Such studies have revealed that 11-OH-THC is a partial agonist at the CB1 receptor with a significantly higher binding affinity than THC. wikipedia.org

Functional assays, such as the [³⁵S]GTPγS binding assay, measure the activation of G-proteins coupled to the cannabinoid receptors, providing a measure of the compound's efficacy. nih.gov Other functional assays include cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays and β-arrestin recruitment assays. nih.gov These have shown that while 11-OH-THC has a similar efficacy to THC in inhibiting cAMP, it exhibits a lower maximum response. wikipedia.org

Table 1: Receptor Binding and Functional Activity of 11-OH-THC

| Parameter | 11-OH-THC | Δ⁹-THC | Reference |

|---|---|---|---|

| CB1 Receptor Binding Affinity (Ki) | 0.37 nM | 35 nM | wikipedia.org |

| cAMP Inhibition at CB1 (EC50) | 11 nM | 5.2 nM | wikipedia.org |

| Maximum cAMP Inhibition (Emax) | 28% | 70% | wikipedia.org |

In Vivo Animal Models for Systemic and Central Nervous System Research

In vivo animal models are indispensable for understanding the complex physiological and behavioral effects of 11-OH-THC within a living organism.

Rodent Models (e.g., Mice, Rats)

Rodent models, particularly mice and rats, are the most commonly used systems for in vivo research on 11-OH-THC. researchgate.net These models allow for the investigation of a range of effects, including psychoactivity, locomotor activity, analgesia, and hypothermia. researchgate.netelifesciences.org Studies in mice have demonstrated that 11-OH-THC is more potent than THC in inducing catalepsy and hypothermia. researchgate.net It also shows greater potency in THC drug discrimination studies in mice. researchgate.net

Pharmacokinetic studies in rodents have been crucial in understanding the absorption, distribution, metabolism, and excretion of 11-OH-THC. These studies have shown that intraperitoneal (i.p.) injection of THC in rodents leads to significantly higher levels of 11-OH-THC compared to aerosol exposure. nih.gov Oral administration in mice results in detectable levels of THC and 11-OH-THC in blood and brain tissue for several hours. elifesciences.org

Primate Models (e.g., Rhesus Monkeys)

While less common than rodent models, primate models, such as rhesus monkeys, offer a closer physiological and neurological parallel to humans. Research in primates can provide valuable data on the metabolism and effects of cannabinoids that are more directly translatable to human responses.

Considerations for Sex Differences in Preclinical Models

A growing body of research highlights significant sex differences in the pharmacokinetics and pharmacodynamics of cannabinoids, including 11-OH-THC. nih.gov Preclinical studies have shown that female rodents often exhibit different metabolic profiles and behavioral sensitivities to THC and its metabolites compared to males. biorxiv.org

For instance, some studies in rats have reported higher brain levels of 11-OH-THC in females compared to males after THC administration. nih.govbiorxiv.orgbiorxiv.org In mice, after oral cannabis consumption, female mice showed higher plasma concentrations of THC and 11-OH-THC, and these levels peaked earlier than in male mice. biorxiv.org Conversely, another study in mice found that while plasma THC levels were similar between sexes, adult females reached their peak plasma 11-OH-THC levels later than adult males. biorxiv.org These discrepancies underscore the importance of considering sex as a biological variable in the design and interpretation of preclinical studies on 11-OH-THC. researchgate.netoup.com

Table 2: Summary of Sex Differences in Rodent Models

| Species | Finding | Reference |

|---|---|---|

| Rats | Higher brain levels of 11-OH-THC in females after THC exposure. | nih.govbiorxiv.orgbiorxiv.org |

| Rats | THC metabolism in females yielded only 11-OH-THC, while males had multiple metabolites. | nih.gov |

| Mice | Higher plasma THC and 11-OH-THC levels in females after oral cannabis consumption. | biorxiv.org |

| Mice | Adult females reached peak plasma 11-OH-THC levels later than adult males. | biorxiv.org |

| Rats | THC was significantly more potent in female Sprague-Dawley rats than in males in drug discrimination tests. | nih.govresearchgate.net |

Pharmacodynamic Assessments in Preclinical Studies

Pharmacodynamic assessments in preclinical studies are crucial for understanding the molecular and cellular effects of 11-hydroxytetrahydrocannabinol (B163146) (11-OH-THC). These studies often focus on its interaction with cannabinoid receptors, particularly the CB1 receptor, and the subsequent downstream signaling events. Key areas of investigation include receptor downregulation and desensitization, which are adaptive responses to chronic agonist exposure.

Receptor Downregulation and Desensitization:

Repeated administration of cannabinoid agonists, including THC and by extension its active metabolite 11-OH-THC, can lead to a reduction in the number of CB1 receptors (downregulation) and a diminished response to receptor activation (desensitization). nih.govnih.govnih.gov These neuroadaptive changes are believed to underlie the development of tolerance to the effects of cannabinoids. nih.gov

Preclinical studies in rodents have consistently demonstrated that chronic exposure to Δ9-tetrahydrocannabinol (THC) results in a region-specific downregulation and desensitization of CB1 receptors in the brain. nih.govnih.gov For instance, research has shown that repeated THC administration leads to a decrease in the total density of CB1 receptors and a reduction in receptor-mediated G-protein activity in various brain regions. nih.gov While the magnitude of downregulation may not differ significantly across age or sex in some studies, the extent of desensitization can show notable variations. nih.gov

A study investigating the effects of repeated THC treatment in adolescent and adult rats revealed significant desensitization and downregulation of CB1 receptors across all brain regions examined. nih.gov Interestingly, adolescent female rats exhibited the greatest degree of desensitization in most regions, suggesting a heightened sensitivity of the endocannabinoid system to cannabis effects during this developmental window. nih.gov These findings indicate that group differences in desensitization are not solely mediated by receptor downregulation, highlighting the complexity of pharmacodynamic adaptations. nih.gov

It is important to note that the metabolism of THC to the more potent 11-OH-THC likely contributes significantly to these observed pharmacodynamic effects. nih.govbiorxiv.org Preclinical evidence suggests that 11-OH-THC has a higher affinity for the CB1 receptor compared to THC. cambridge.org

Interactive Table: Summary of Preclinical Findings on CB1 Receptor Adaptations

| Phenomenon | Description | Key Preclinical Findings | Relevant Brain Regions |

| Receptor Downregulation | Decrease in the total number of CB1 receptors. | Occurs following chronic THC administration. nih.govnih.gov The degree of downregulation may not vary significantly with age or sex in some models. nih.gov | Cortex, Hippocampus, Basal Ganglia nih.govnih.govnih.gov |

| Receptor Desensitization | Reduced functional response of the CB1 receptor to agonist binding, leading to attenuated G-protein activation. | Magnitude can be greater than downregulation, suggesting uncoupling of the receptor from its signaling pathway. nih.gov Adolescent females show greater desensitization in some studies. nih.gov | Prefrontal Cortex, Hippocampus, Periaqueductal Gray, Ventral Midbrain nih.gov |

Proof of Concept Studies in Early Drug Development Paradigms

Proof-of-concept (POC) studies are a critical early step in the drug development process, designed to provide preliminary evidence that a compound has the intended therapeutic effect in a relevant preclinical model. erbc-group.com For a compound like 11-OH-THC, these studies would aim to demonstrate its potential efficacy in models of specific diseases, thereby justifying further development. erbc-group.comnih.gov

The rationale for investigating 11-OH-THC in POC studies stems from its potent activity as a CB1 receptor agonist. cambridge.org Given that the endocannabinoid system is implicated in a wide range of physiological processes, including pain, inflammation, and neurotransmission, 11-OH-THC could theoretically be explored for various therapeutic applications. cambridge.orgfrontiersin.org

Early preclinical research dating back to the 1970s provided some of the first proof-of-concept data for cannabinoids. For example, studies examining the anticonvulsant properties of various cannabinoids in animal models found 11-OH-THC to be more potent than THC. taylorandfrancis.com This early work helped to establish the potential of cannabinoids in epilepsy.

More contemporary preclinical POC studies would involve more sophisticated in vivo models of human diseases. erbc-group.com For instance, to evaluate the analgesic potential of 11-OH-THC, researchers might use animal models of neuropathic or inflammatory pain. The primary outcome would be a reduction in pain-related behaviors following administration of the compound.

The design of these studies is crucial. They often involve comparing the effects of the test compound (11-OH-THC) to a placebo and potentially a standard-of-care treatment. researchgate.net Characterizing the pharmacokinetic/pharmacodynamic (PK/PD) relationship is also a key component, helping to link the concentration of the drug in the body over time to its observed effect. frontiersin.org Understanding this relationship is vital for predicting effective doses in subsequent clinical trials. nih.gov

While specific, dedicated proof-of-concept studies for the development of 11-OH-THC as a standalone therapeutic are not widely published, the extensive preclinical research on THC implicitly supports the potential of its primary active metabolite. The known psychoactive and physiological effects of cannabis are largely mediated by both THC and 11-OH-THC. biorxiv.org Therefore, preclinical studies demonstrating the efficacy of THC in various disease models also provide indirect proof-of-concept for the therapeutic potential of 11-OH-THC.

Interactive Table: Hypothetical Preclinical Proof-of-Concept Study Designs for 11-OH-THC

| Therapeutic Area | Preclinical Model | Primary Endpoint | Rationale |

| Neuropathic Pain | Chronic Constriction Injury (CCI) model in rats | Reversal of mechanical allodynia | CB1 receptor activation is known to modulate pain pathways. frontiersin.org |

| Epilepsy | Maximal Electroshock Seizure (MES) test in mice | Increased seizure threshold | Early studies indicated potent anticonvulsant activity. taylorandfrancis.com |

| Nausea and Vomiting | Ferret model of emesis | Reduction in the number of retching and vomiting episodes | Cannabinoids are known to have anti-emetic properties. nih.gov |

Comparative Pharmacological and Metabolic Investigations Involving 11 Hydroxytetrahydrocannabinol

Relative Potency and Efficacy Compared to Delta-9-Tetrahydrocannabinol

11-Hydroxytetrahydrocannabinol (B163146) (11-OH-THC) is the primary psychoactive metabolite of delta-9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis. nih.govebi.ac.uk Following consumption, Δ9-THC is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, into 11-OH-THC. ebi.ac.ukwikipedia.org This metabolic conversion results in a compound with significantly altered pharmacological properties.

Research indicates that 11-OH-THC exhibits a greater potency than its parent compound, Δ9-THC. rupahealth.comcanatura.com Studies have shown that 11-OH-THC can be two to three times more potent than Δ9-THC. canatura.com This increased potency is largely attributed to its higher binding affinity for the cannabinoid receptor type 1 (CB1). wikipedia.orgkingbdistribution.com The binding affinity (Ki) of 11-OH-THC for the CB1 receptor is approximately 0.37 nM, which is significantly stronger than the 35 nM affinity of Δ9-THC. wikipedia.orgkingbdistribution.com This stronger binding allows 11-OH-THC to activate the CB1 receptor more effectively, leading to a more intense psychoactive experience. canatura.comkingbdistribution.com

In terms of efficacy, while both are partial agonists at the CB1 receptor, there are notable differences. wikipedia.org With respect to the inhibition of cyclic adenosine (B11128) monophosphate (cAMP), 11-OH-THC has a similar efficacy to Δ9-THC (EC50 = 11 nM vs. 5.2 nM, respectively), but it demonstrates a lower maximum response (Emax = 28% vs. 70%). wikipedia.org

Intravenous administration studies in humans have demonstrated that the psychological and physiological effects of 11-OH-THC have a more rapid onset compared to Δ9-THC. nih.gov A marked tachycardia and psychological "high" were observed within 3-5 minutes after intravenous administration of 11-OH-THC, whereas the peak psychological effects of Δ9-THC were delayed by 10-20 minutes. nih.gov This faster onset of action for 11-OH-THC suggests it may cross the blood-brain barrier more readily than Δ9-THC. nih.govmdpi.com

Table 1: Comparative Pharmacological Properties of 11-OH-THC and Δ9-THC

| Property | This compound (11-OH-THC) | Delta-9-Tetrahydrocannabinol (Δ9-THC) |

|---|---|---|

| Potency | Higher (Reportedly 2-3 times more potent) canatura.com | Lower |

| CB1 Receptor Binding Affinity (Ki) | 0.37 nM wikipedia.orgkingbdistribution.com | 35 nM wikipedia.orgkingbdistribution.com |

| cAMP Inhibition Efficacy (EC50) | 11 nM wikipedia.org | 5.2 nM wikipedia.org |

| cAMP Inhibition Max Response (Emax) | 28% wikipedia.org | 70% wikipedia.org |

| Onset of Psychoactive Effects (IV) | Faster (3-5 minutes) nih.gov | Slower (10-20 minutes) nih.gov |

Interplay with Other Cannabinoids and Metabolites (e.g., Cannabidiol (B1668261), Cannabinol (B1662348), 11-Hydroxy-Hexahydrocannabinol)

The pharmacological effects of 11-OH-THC can be influenced by the presence of other cannabinoids and their metabolites.

Cannabidiol (CBD): CBD can affect the metabolism of Δ9-THC to 11-OH-THC. researchgate.net CBD is an inhibitor of the cytochrome P450 3A enzyme, which is involved in THC metabolism. researchgate.net This inhibition can lead to altered plasma concentrations of THC and 11-OH-THC. nih.gov Studies have shown that co-administration of CBD with THC can increase the area under the curve (AUC) of THC and alter the ratio of 11-OH-THC to THC. nih.gov Specifically, a high dose of CBD was found to increase the AUC of THC by approximately 160% and triple the ratio of 11-OH-THC to THC. nih.gov However, the clinical significance of this interaction can be variable. nih.gov While some evidence suggests CBD may mitigate certain adverse effects of THC, other studies indicate that by inhibiting THC metabolism, CBD could potentially increase THC-related adverse events. mdpi.comfrontiersin.org

Cannabinol (CBN): CBN is another cannabinoid found in cannabis. In vitro studies have shown that CBN is a weak partial agonist at the CB1 receptor. frontiersin.org While direct interaction studies between CBN and 11-OH-THC are limited, the co-presence of multiple cannabinoids can lead to complex pharmacological interactions, often referred to as the "entourage effect". frontiersin.org

11-Hydroxy-Hexahydrocannabinol (11-OH-HHC): 11-OH-HHC is a metabolite of both Δ9-THC and Hexahydrocannabinol (B1216694) (HHC). nih.govresearchgate.netnih.gov Recent research has confirmed that 11-OH-HHC is a human phase I metabolite of Δ9-THC. nih.govresearchgate.netnih.gov In a study of forensic traffic cases, 11-OH-HHC was detected in 15% of the Δ9-THC positive cases. researchgate.netnih.gov In vitro experiments using human liver microsomes showed that 11-OH-HHC was detectable in incubations of 11-OH-THC. nih.govresearchgate.netnih.gov This indicates that 11-OH-THC can be a precursor to 11-OH-HHC. nih.govresearchgate.netnih.gov The psychoactive effects of 11-OH-HHC are reported to be less potent than those of 11-OH-Δ9-THC. wikipedia.org

Table 2: Interactions of 11-OH-THC with Other Cannabinoids

| Interacting Compound | Effect on 11-OH-THC Levels/Activity | Mechanism of Interaction |

|---|---|---|

| Cannabidiol (CBD) | Can increase the ratio of 11-OH-THC to THC. nih.gov | Inhibition of CYP3A4 enzyme involved in THC metabolism. researchgate.netnih.gov |

| Cannabinol (CBN) | Limited direct data; contributes to the overall "entourage effect". frontiersin.org | Weak partial agonist at the CB1 receptor. frontiersin.org |

| 11-Hydroxy-Hexahydrocannabinol (11-OH-HHC) | 11-OH-THC is a metabolic precursor to 11-OH-HHC. nih.govresearchgate.netnih.gov | In vivo reduction of the double bond in 11-OH-THC. nih.govresearchgate.netnih.gov |

Species-Specific Differences in Metabolism and Disposition in Non-Human Organisms

Significant interspecies differences exist in the metabolism and disposition of cannabinoids, including 11-OH-THC. researchgate.netcanada.ca These variations can impact the extrapolation of pharmacological and toxicological data from animal models to humans. researchgate.netund.edu

For instance, metabolic rates of THC can differ substantially between species. One study found that the metabolic rate in mice was three times higher than in rats. researchgate.net In a study comparing mice, rats, and guinea pigs, 11-OH-THC was the primary metabolite in all three species. nih.gov However, the subsequent metabolic pathways diverged. In mice and rats, 8α-OH-THC was the next most prominent metabolite, while in guinea pigs, it was 8β-OH-THC. nih.gov

A study in beagle dogs showed that after intravenous administration of a full-spectrum hemp product, 11-OH-THC was present, reflecting its rapid formation. frontiersin.org However, after oral administration, 11-OH-THC was not detected, and its serum concentrations were always lower than those of Δ9-THC when present. frontiersin.org

In mice, the voluntary oral consumption of a THC-containing gel led to a parallel accumulation of both THC and 11-OH-THC in the brain. nih.govelifesciences.org This contrasts with the rapid decline in brain 11-OH-THC levels observed after intraperitoneal injections of THC. nih.govelifesciences.org

Furthermore, sex-dependent differences in cannabinoid metabolism have been reported in preclinical studies. canada.ca Female rodents have shown increased metabolism of THC to 11-OH-THC compared to males. canada.ca In a study on rats, after oral consumption of cannabis, plasma THC peaked at 3 hours in males, while the peak for 11-OH-THC was earlier at 1 hour. cu.edu.eg In contrast, in females, plasma THC peaked at 1 hour, and 11-OH-THC peaked at 2 hours. cu.edu.eg

Table 3: Species-Specific Metabolic Differences of THC and 11-OH-THC

| Species | Primary THC Metabolite | Key Metabolic Features |

|---|---|---|

| Human | 11-OH-THC nih.gov | Further metabolized to THC-COOH. nih.gov CYP2C9 and CYP3A4 are major enzymes. wikipedia.org |

| Mouse | 11-OH-THC nih.gov | High metabolic rate. researchgate.net 8α-OH-THC is a significant secondary metabolite. nih.gov |

| Rat | 11-OH-THC nih.gov | 8α-OH-THC is a significant secondary metabolite. nih.gov Sex-dependent differences in peak plasma concentrations of THC and 11-OH-THC. cu.edu.eg |

| Guinea Pig | 11-OH-THC nih.gov | 8β-OH-THC is a significant secondary metabolite. nih.gov |

| Dog (Beagle) | 11-OH-THC frontiersin.org | Rapid formation after IV administration. frontiersin.org Not detected after oral administration in one study. frontiersin.org |

Emerging Research Areas and Future Trajectories in 11 Hydroxytetrahydrocannabinol Science

Development of Novel Analytical Reference Standards and Methodologies

The accuracy of cannabinoid research and testing is fundamentally reliant on the availability of high-purity certified reference materials (CRMs) and robust analytical methods. sigmaaldrich.com The development of these standards is crucial for everything from method validation and instrument calibration to ensuring the inter-laboratory consistency of results. sigmaaldrich.comlabx.com Continuing research into THC metabolism provides a foundation for developing these necessary reference standards for its metabolites, including 11-OH-THC. rupahealth.com

Historically, gas chromatography-mass spectrometry (GC-MS) was a primary tool for cannabinoid analysis in biological matrices like plasma. nih.gov However, these methods often require complex extraction and chemical derivatization steps to make the cannabinoid compounds volatile enough for analysis. nih.govmdpi.com In recent years, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become increasingly prevalent due to its high sensitivity and specificity, often with simpler sample preparation. nih.govmdpi.comata-journal.orgoup.com

Researchers are continuously refining these methodologies to improve speed, sensitivity, and efficiency. For example, a novel liquid/liquid extraction method over a solid support was developed for plasma analysis, demonstrating good recovery and low limits of detection (LOD) and quantification (LOQ) when coupled with HPLC-MS/MS. ata-journal.orgresearchgate.net Such advancements are vital for pharmacokinetic studies and forensic toxicology. researchgate.net The development of methods for the simultaneous quantification of THC, CBD, and their major metabolites, including 11-OH-THC, is essential for accurately tracking treatment adherence and pharmacokinetics in clinical trials. nih.gov

Below is an interactive data table comparing the performance of a novel extraction and quantification method for 11-OH-THC in plasma.

| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Inter-Series CV (%) | LOD (ng/mL) | LOQ (ng/mL) |

| 11-OH-THC | 2.5 | 75 | 11.1 | 0.08 | 0.15 |

| 11-OH-THC | 5.0 | 93 | - | 0.08 | 0.15 |

| 11-OH-THC | 10.0 | 101 | 7.2 | 0.08 | 0.15 |

| Data sourced from a study developing a new extraction method for THC and its metabolites. ata-journal.orgresearchgate.net |

Elucidation of Previously Unidentified Metabolites and Biotransformation Pathways

While the primary metabolic pathway from THC to 11-OH-THC and then to the inactive 11-nor-9-carboxy-THC (THC-COOH) is well-established, recent research has begun to uncover previously unknown biotransformation pathways. thepermanentejournal.orgresearchgate.netmdpi.com The initial conversion of THC to 11-OH-THC is catalyzed primarily by cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19. mdpi.comoup.comnih.gov

A significant recent discovery has been the identification of hexahydrocannabinol (B1216694) (HHC) metabolites in humans following THC consumption. mdpi.comnih.govresearchgate.net A 2023 study provided the first evidence that 11-hydroxy-hexahydrocannabinol (11-OH-HHC) and 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) are human phase I metabolites of Δ⁹-THC. mdpi.comnih.govresearchgate.net The investigation analyzed blood samples from forensic traffic cases and found HHC-COOH and 11-OH-HHC in 84% and 15% of the THC-positive cases, respectively. mdpi.comresearchgate.net

To confirm the metabolic origin, the researchers incubated THC and its primary metabolites with pooled human liver microsomes. mdpi.comresearchgate.net These in vitro experiments revealed that HHC-COOH was produced from incubations with both Δ⁹-THC and 11-OH-THC, but 11-OH-HHC was only detected when 11-OH-THC was the starting substrate. mdpi.comnih.govresearchgate.net This suggests that the metabolic pathway involves the reduction of the double bond of an oxidative metabolite of THC, likely 11-OH-THC or its corresponding aldehyde, which is then further oxidized to form HHC-COOH. mdpi.comnih.gov This finding has important implications for interpreting toxicological results, as the presence of these HHC metabolites can now be linked to the consumption of THC. mdpi.comresearchgate.net

Advanced Structural-Activity Relationship Studies (e.g., Isomer-Specific Potency)

The biological activity of cannabinoids is highly dependent on their three-dimensional structure. Advanced studies are now focusing on the stereospecificity of 11-OH-THC and its analogs, revealing that different isomers can have dramatically different potencies. nih.gov This high degree of enantioselectivity strongly suggests an interaction at a specific receptor site. nih.gov

Research on the enantiomers of 11-hydroxy-delta-8-THC-dimethylheptyl has demonstrated a profound difference in their effects. The (-)-enantiomer was found to be a potent inhibitor of adenylate cyclase, with a potency ratio exceeding 1000 when compared to the (+)-enantiomer. nih.gov Similarly, in mouse and dog models, the (-)-enantiomer was pharmacologically active at low doses, while the (+)-enantiomer was inactive even at much higher doses. nih.gov

A study evaluating the enantiomers of 11-hydroxy-3-(1',1'-dimethylheptyl)hexahydrocannabinol in a mouse model further quantified this disparity. The (-)-enantiomer was found to be substantially more potent than the (+)-enantiomer across four different measures of cannabinoid activity. nih.gov

The table below interactively displays the potency ratios of the (-) vs. (+) enantiomer for various pharmacological effects in mice.

| Pharmacological Effect | Potency Ratio ((-) vs. (+) enantiomer) |

| Antinociception (Tail Flick) | 322 |

| Hypothermia | 186 |

| Hypoactivity | 143 |

| Catalepsy | 93 |